molecular formula C8H6ClF2N3 B13053156 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine

Cat. No.: B13053156
M. Wt: 217.60 g/mol
InChI Key: NVWZDOPSEQVLDD-UHFFFAOYSA-N
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Description

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,2-A]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and difluoromethyl groups in its structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3,5-difluoropyridine with 2-methylimidazole under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives.

Scientific Research Applications

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential in drug development, particularly for its kinase inhibitory activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, particularly kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Difluoromethyl)-2-methylimidazo[1,2-A]pyrazine
  • 6-Chloro-2-methylimidazo[1,2-A]pyrazine
  • 8-(Difluoromethyl)-imidazo[1,2-A]pyrazine

Uniqueness

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine is unique due to the presence of both chlorine and difluoromethyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H6ClF2N3

Molecular Weight

217.60 g/mol

IUPAC Name

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H6ClF2N3/c1-4-2-14-3-5(9)13-6(7(10)11)8(14)12-4/h2-3,7H,1H3

InChI Key

NVWZDOPSEQVLDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)C(F)F)Cl

Origin of Product

United States

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